5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a tert-butyl group at the 5-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with a suitable β-keto ester, followed by cyclization and subsequent functional group modifications to introduce the carboxylic acid moiety. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactor systems allows for precise control over reaction parameters, leading to higher yields and reduced production costs. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can further optimize the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Substitution: The tert-butyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.
Scientific Research Applications
5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of the tert-butyl and methyl groups can influence the compound’s binding affinity and selectivity for its targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1H-pyrazole-3-carboxylic acid: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
5-tert-butyl-1H-pyrazole-3-carboxylic acid: Lacks the methyl group, which can influence its chemical properties and applications.
1H-pyrazole-3-carboxylic acid:
Uniqueness
The presence of both the tert-butyl and methyl groups in 5-(tert-butyl)-4-methyl-1H-pyrazole-3-carboxylic acid imparts unique steric and electronic properties, making it distinct from other pyrazole derivatives
Properties
CAS No. |
1779426-71-9 |
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Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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